1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine
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Overview
Description
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a diazenyl group attached to a 2,5-dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine typically involves the diazotization of an aromatic amine followed by coupling with piperidine. The process begins with the conversion of 2,5-dimethoxyaniline to its corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures. The diazonium salt is then reacted with piperidine under basic conditions to form the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield hydrazo or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors
Mechanism of Action
The mechanism of action of 1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine involves its interaction with biological molecules. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]morpholine: Similar structure but with a morpholine ring.
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperazine: Similar structure but with a piperazine ring
Uniqueness
1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine is unique due to its specific combination of the piperidine ring and the 2,5-dimethoxyphenyl diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
50355-26-5 |
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Molecular Formula |
C13H19N3O2 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C13H19N3O2/c1-17-11-6-7-13(18-2)12(10-11)14-15-16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3 |
InChI Key |
VHHFGSBGGVTHPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NN2CCCCC2 |
Origin of Product |
United States |
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